7-(Trifluoromethyl)-9H-carbazole-2-carboxylic acid
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Overview
Description
7-(Trifluoromethyl)-9H-carbazole-2-carboxylic acid is a compound that features a trifluoromethyl group attached to a carbazole core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-9H-carbazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(Trifluoromethyl)-9H-carbazole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-9H-carbazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Sorafenib: A cancer treatment drug that includes a trifluoromethyl group.
Uniqueness
7-(Trifluoromethyl)-9H-carbazole-2-carboxylic acid is unique due to its specific structure, which combines the carbazole core with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
872604-13-2 |
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Molecular Formula |
C14H8F3NO2 |
Molecular Weight |
279.21 g/mol |
IUPAC Name |
7-(trifluoromethyl)-9H-carbazole-2-carboxylic acid |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)8-2-4-10-9-3-1-7(13(19)20)5-11(9)18-12(10)6-8/h1-6,18H,(H,19,20) |
InChI Key |
OAUBVKSTMYTFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC3=C2C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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